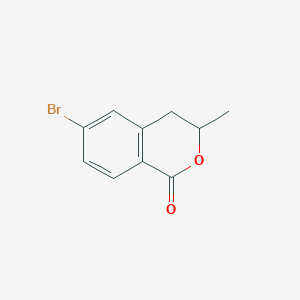

6-Bromo-3-methylisochroman-1-one

Cat. No. B8786435

M. Wt: 241.08 g/mol

InChI Key: FQXNEJZEPHQHEK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09073882B2

Procedure details

A solution of diisopropylamine (13 ml, 93 mmol)) in THF (155 ml) at −78° C. was treated with n-BuLi (1.6M in Hexanes; 58 ml, 93 mmol) over a period of 15 minutes using a syringe pump. In a separate flask, a solution of 2-methyl-4-bromo benzoic acid (10 g, 46 mmol) and HMPA (8.3 ml, 46 mmol) in THF (155 ml) was cooled to −78° C. Methyl Lithium (29 ml, 46 mmol) was added slowly via syringe to the cooled solution in order to make the lithio carboxylate. The resulting solution was stirred for 10 minutes and then transferred via cannula to the LDA solution at −78° C. The resulting bright red solution was stirred at −78° C. for an additional 1 hour before being quenched with anhydrous acetaldehyde (7.9 ml, 140 mmol) (color changed from red to orange to clear yellow) and the reaction was then taken out of the dry ice acetone bath and allowed to stir for an additional 1 hour. The flask containing the reaction mixture was then resubmerged in the dry ice acetone bath before it was quenched with 4M HCl in Dioxane (50 mL) followed by 25 mL of MeOH. The reaction was stirred at room temp for an additional 1 hour. The crude reaction was partitioned b/w 200 mL EtOAc and 200 mL water. The organic layer was washed with waster, brine, dried with mag. sulfate, filtered and concentrated. Purification via MPLC (30-70% DCM/Hexanes) afforded 9.4 g (84% yield) of 6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one as an off white solid. 1H NMR (500 MHz; CDCl3): 7.98 (d, J=8.2 Hz, 1H), 7.56 (dd, J=1.5, 8.2 Hz, 1H), 7.45 (s, 1H), 4.71 (m, 1H), 2.94 (m, 2H), 1.55 (d, J=6.3 Hz, 3H). LC-MS (IE, m/z): 241 [M+1]+.

[Compound]

Name

dry ice acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

dry ice acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Yield

84%

Identifiers

|

REACTION_CXSMILES

|

C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Li]CCCC.C[C:14]1[CH:22]=[C:21]([Br:23])[CH:20]=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].CN(P(N(C)C)(N(C)C)=O)C.C[Li].[Li]C([O-])=O.[Li+].CC([N-]C(C)C)C.C(=O)C>C1COCC1>[Br:23][C:21]1[CH:20]=[C:19]2[C:15](=[CH:14][CH:22]=1)[C:16](=[O:17])[O:18][CH:5]([CH3:6])[CH2:7]2 |f:6.7|

|

Inputs

Step One

[Compound]

|

Name

|

dry ice acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

13 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

58 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

|

Name

|

|

|

Quantity

|

155 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=O)O)C=CC(=C1)Br

|

|

Name

|

|

|

Quantity

|

8.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)P(=O)(N(C)C)N(C)C

|

|

Name

|

|

|

Quantity

|

155 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

29 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Li]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]C(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].CC(C)[N-]C(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

7.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)=O

|

Step Eight

[Compound]

|

Name

|

dry ice acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution was stirred for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting bright red solution was stirred at −78° C. for an additional 1 hour

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for an additional 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The flask containing the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched with 4M HCl in Dioxane (50 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred at room temp for an additional 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was partitioned b/w 200 mL EtOAc and 200 mL water

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with waster, brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried with mag

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

sulfate, filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification via MPLC (30-70% DCM/Hexanes)

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C2CC(OC(C2=CC1)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.4 g | |

| YIELD: PERCENTYIELD | 84% | |

| YIELD: CALCULATEDPERCENTYIELD | 84.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |